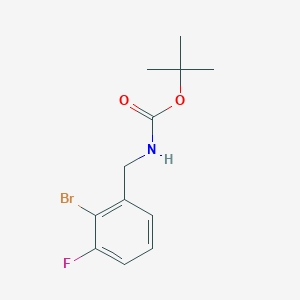

tert-Butyl 2-bromo-3-fluorobenzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-3-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(14)10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDKWWHNUBQIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-bromo-3-fluorobenzylcarbamate typically involves the reaction of 2-bromo-3-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing fluorine at the 3-position activates the ring, directing nucleophiles to the para position relative to the carbamate group.

Example Reaction:

Replacement of bromine with an ethoxyvinyl group via Suzuki-Miyaura coupling (see Section 2).

Key Factors Influencing Reactivity:

-

Electron-deficient aromatic ring due to fluorine and carbamate groups.

-

Steric hindrance from the tert-butyl group slows substitution at the carbamate site.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions , enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

A representative reaction involves coupling with 2-ethoxyvinylboronic acid pinacol ester under palladium catalysis :

| Reaction Component | Details |

|---|---|

| Substrate | tert-Butyl (2-bromo-3-fluorobenzyl)carbamate |

| Boronate Partner | 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Catalyst System | Pd(dba)₂ (5 mol%), tricyclohexylphosphine (10 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/water (4:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Product | tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-fluorobenzyl)carbamate |

Mechanistic Insights:

-

Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate.

-

Transmetalation with the boronate occurs, followed by reductive elimination to yield the coupled product.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to release the free amine, enabling further functionalization:

Conditions:

Applications:

-

The deprotected amine serves as a building block for synthesizing pharmaceuticals or ligands.

Reactivity in Cascade Processes

In acidic media, intermediates derived from this compound participate in cascade reactions to form complex heterocycles. For example, under HCl, it generates an iminium ion that tautomerizes to an enamine, enabling cyclization to tetrahydroisoquinoline derivatives .

Stability and Handling

-

Stability: Stable under anhydrous conditions but sensitive to strong acids/bases.

-

Storage: Recommended at 2–8°C under inert gas to prevent hydrolysis .

Comparative Reactivity

The reactivity of this compound differs from isomers (e.g., 3-bromo-2-fluoro) due to substituent positioning:

| Positional Isomer | Reactivity Profile |

|---|---|

| 2-Bromo-3-fluoro | Enhanced electrophilicity at C2 due to fluorine’s meta-directing effect. |

| 3-Bromo-2-fluoro | Bromine at C3 undergoes slower substitution due to steric and electronic effects. |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of biologically active molecules. Its bromine and fluorine substituents enhance reactivity, allowing for the formation of diverse derivatives that can interact with biological targets.

Case Studies:

- Dopamine Receptor Modulators : Research indicates that derivatives of tert-butyl 2-bromo-3-fluorobenzylcarbamate can be developed as selective ligands for dopamine receptors, which are implicated in various neurological disorders. The compound's ability to form stable interactions with receptor sites has been demonstrated through structure-activity relationship (SAR) studies, leading to the identification of potent D3 receptor antagonists .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions.

Example Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups, which is crucial for creating libraries of compounds for biological testing.

Material Science

Beyond its pharmaceutical applications, this compound is explored for potential uses in material science, particularly in developing polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-fluorobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of tert-butyl 2-bromo-3-fluorobenzylcarbamate and analogous compounds:

| Compound Name | Substituents/Functional Groups | Key Reactivity | Synthetic Applications |

|---|---|---|---|

| This compound | Br (C2), F (C3), tert-butyl carbamate | Suzuki coupling, halogen substitution | Intermediate for biaryl/heteroaryl synthesis |

| tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate | Furan-3-ylcarbamoyl, tert-butyl carbamate | Nucleophilic substitution, cyclization | Synthesis of methyl 3-aminofuran-2-carboxylate |

| 3-Bromo-2-fluoroaniline | Br (C3), F (C2), -NH₂ | Diazotization, Sandmeyer reactions | Precursor for dyes/pharmaceutical intermediates |

| 2-Bromo-6-fluorobenzaldehyde | Br (C2), F (C6), -CHO | Aldol condensation, Grignard reactions | Building block for chiral ligands or polymers |

Reactivity and Stability

This compound :

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions (e.g., with boronate esters), while the fluorine atom enhances electron-withdrawing effects, stabilizing the aromatic ring toward electrophilic substitution . The tert-butyl carbamate group provides steric protection, improving stability under basic conditions but remaining cleavable under strong acids.tert-Butyl 2-(furan-3-ylcarbamoyl)propionylcarbamate :

This compound undergoes lithiation (with TMEDA/n-BuLi) to introduce methoxycarbonyl groups, highlighting the nucleophilic reactivity of the carbamate-protected amine. Unlike the bromine in the target compound, its furan-carbamoyl group directs reactivity toward cyclization and functionalization of heterocycles .- 3-Bromo-2-fluoroaniline: The unprotected -NH₂ group allows for diazotization and subsequent Sandmeyer reactions, enabling the synthesis of iodinated or cyano derivatives. However, the absence of a carbamate group reduces steric protection, making it more prone to oxidation .

2-Bromo-6-fluorobenzaldehyde : The aldehyde group (-CHO) enables condensation reactions (e.g., with amines to form Schiff bases), while the bromine participates in Ullmann or Buchwald-Hartwig couplings. The fluorine atom ortho to the aldehyde may sterically hinder some reactions .

Biological Activity

tert-Butyl 2-bromo-3-fluorobenzylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the use of tert-butyl carbamate as a protecting group. The compound is typically synthesized via amide coupling reactions followed by deprotection steps. A common synthetic route includes the reaction of 2-bromo-3-fluorobenzylamine with tert-butyl carbamate under appropriate conditions to yield the desired product.

The biological activity of this compound has been primarily investigated concerning its binding affinity to dopamine receptors, particularly D2 and D3 subtypes. Research indicates that the compound exhibits selective binding properties, which can be influenced by the substituents on the benzene ring.

Structure-Activity Relationship (SAR)

A detailed SAR study has shown that modifications to the bromo and fluoro substituents significantly affect the binding affinity and selectivity for dopamine receptors. For instance, compounds with bromine substituents generally display higher affinity compared to their fluorinated counterparts. The following table summarizes key findings from SAR studies:

| Compound | Ki (D2) (nM) | Ki (D3) (nM) | Selectivity (D3/D2) |

|---|---|---|---|

| This compound | 89.2 ± 5.6 | 21.8 ± 5.1 | ~4.1 |

| Related Compound A | 1000 | 300 | <0.3 |

| Related Compound B | 50 | 10 | 5 |

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Dopamine Receptor Binding Study : In vitro binding studies revealed that this compound binds preferentially to the D3 receptor over the D2 receptor, with a notable IC50 value indicating significant potency (IC50 = 14.0 ± 7.4 nM) .

- β-arrestin Recruitment Assay : The compound was also tested for β-arrestin recruitment, a key indicator of receptor activation. Results showed a decrease in potency with larger substituents on the benzene ring, affirming the importance of structural specificity in receptor interactions .

Q & A

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Avoid ignition sources (sparks, open flames) due to potential solvent flammability.

- Use explosion-proof equipment in synthesis and storage areas.

- Ground metal containers during transfer to prevent static discharge.

- Conduct operations in a fume hood with PPE (nitrile gloves, lab coat, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.